4-fluoro-3-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S3/c1-11-9-13(4-5-14(11)18)27(23,24)19-7-6-12-10-26-17-20-16(21-22(12)17)15-3-2-8-25-15/h2-5,8-10,19H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCZJRBOOYIAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene and triazole intermediates, followed by their coupling to form the triazolo[3,2-b][1,3]thiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can yield various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess activity against various bacterial strains. The specific compound has been evaluated for its effectiveness against pathogens such as Mycobacterium tuberculosis and various fungal species .
Anticancer Potential
The structural components of this compound suggest potential anticancer applications. Studies have demonstrated that similar triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins .
Anticonvulsant Properties
Some derivatives of triazoles have been identified as candidates for anticonvulsant drugs due to their ability to inhibit voltage-gated sodium channels. This mechanism is crucial for the treatment of epilepsy and other seizure disorders .
Synthesis and Characterization
The synthesis of 4-fluoro-3-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves several steps:
- Formation of Triazole-Thiazole Linkage : This is typically achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The final step often includes the reaction of an amine with a sulfonyl chloride to yield the sulfonamide derivative.
The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Case Studies
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, thereby modulating their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Comparison
The target compound shares core motifs with several synthesized triazole derivatives (Table 1). Key structural distinctions include:
Key Observations :
- The target’s triazolothiazole core differs from triazolopyridazine () and thiazolotriazole (), altering electronic profiles and steric bulk.
- Thiophen-2-yl vs. chlorophenyl/trifluoromethyl substituents modulate lipophilicity and target selectivity .
- Sulfonamide in the target contrasts with benzamide () or sulfanyl groups (), affecting solubility and binding modes .
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy :
Pharmacological Implications (Inferred)
- Sulfonamide Group : Enhances solubility and target engagement vs. benzamide () or sulfanyl () analogs .
- Fluorine Substituent : Improves metabolic stability compared to chlorine/bromine in ’s compounds .
- Thiophene vs. Benzothiazole : Thiophene’s smaller size may reduce steric hindrance in binding pockets compared to benzothiazole () .
Biological Activity
The compound 4-fluoro-3-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general route includes:
- Formation of the Thiophene Derivative : Functionalization of thiophene to introduce substituents.
- Triazole and Thiazole Integration : Incorporating the [1,2,4]triazole and thiazole moieties through cyclization reactions.
- Sulfonamide Formation : Reacting the intermediate with benzenesulfonyl chloride to yield the final sulfonamide structure.
Antitumor Activity
Research has indicated that compounds containing triazole and thiazole structures exhibit significant antitumor properties. A study demonstrated that derivatives with subtle structural variations could modulate biological activity towards enhanced antitumor effects by inhibiting tubulin polymerization .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown that similar derivatives exhibit comparable antibacterial and antifungal activities against standard strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Cytotoxicity
Cytotoxic evaluations against human cancer cell lines (e.g., MCF-7) have shown promising results. Certain derivatives of triazole-thiazole compounds demonstrated potent cytotoxic effects, suggesting potential applications in cancer therapy .
Case Studies
- Antitumor Evaluation : A series of synthesized compounds were tested for their antitumor activity against multiple cancer cell lines. The results indicated that compounds with the triazole-thiazole framework exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .
- Antimicrobial Screening : In another study, derivatives were tested against Mycobacterium tuberculosis, showing varying degrees of inhibition compared to rifampicin, a standard treatment. Some derivatives showed up to 87% inhibition, indicating their potential as new therapeutic agents for tuberculosis .
Data Tables
Q & A
Q. What are the key synthetic methodologies for preparing the triazolo[3,2-b][1,3]thiazole core in this compound?
The triazolo-thiazole scaffold is synthesized via cyclization of hydrazide derivatives with carbon disulfide, followed by reaction with hydrazine. For example, 2-fluorobenzohydrazide reacts with carbon disulfide in ethanol under basic conditions to form potassium dithiocarbazinate, which cyclizes with hydrazine hydrate to yield the triazole-thiol intermediate. Subsequent coupling with substituted acids (e.g., phenoxyacetic acid) in the presence of phosphorus oxychloride generates the final triazolo-thiazole core .
Q. How is the sulfonamide group introduced into this structure?
The sulfonamide group is typically introduced via nucleophilic substitution. For instance, sulfonyl chlorides (e.g., benzene-1-sulfonyl chloride derivatives) react with amines under mild basic conditions (e.g., pyridine or triethylamine). In this compound, the ethyl linker attached to the triazolo-thiazole core likely serves as the nucleophilic amine for sulfonylation .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine integration.
- X-ray Crystallography : Resolves bond angles and dihedral angles of the triazolo-thiazole core and sulfonamide group (e.g., mean C–C bond length = 0.003 Å, ) .
- HPLC-MS : Validates purity (>97%) and molecular weight .
Advanced Research Questions
Q. How can the antitumor activity of this compound be systematically evaluated?
Use the NCI-60 cancer cell line panel for in vitro screening. Dose-response curves (IC) are generated across 60 cell lines, with data analyzed using COMPARE algorithms to identify mechanistic similarities to known chemotherapeutics. Structural analogs (e.g., triazolo-thiadiazoles) show activity against leukemia (e.g., K-562) and breast cancer (e.g., MCF7) lines .
Table 1 : Example Antitumor Activity Data for Analogous Compounds
| Substituent | IC (μM) | Target Cell Line | Reference |
|---|---|---|---|
| 3-(2-Fluorophenyl)-phenoxy | 0.8 | K-562 (Leukemia) | |
| 6-(Thiophen-2-yl)-ethyl | 1.2 | MCF7 (Breast) |
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for triazolo-thiazole derivatives?
Contradictions arise from substituent electronic effects vs. steric hindrance. For example:
- Electron-withdrawing groups (e.g., -F) enhance kinase inhibition but reduce solubility.
- Thiophene vs. phenyl : Thiophene improves metabolic stability but may lower binding affinity.
Use multivariate statistical modeling (e.g., PLS regression) to decouple effects. Experimental validation via isosteric replacements (e.g., thiophene → furan) clarifies contributions .
Q. How is molecular docking used to predict the binding mode of this compound to p38 MAP kinase?
Docking studies (e.g., AutoDock Vina) position the triazolo-thiazole core in the ATP-binding pocket. The sulfonamide group forms hydrogen bonds with Lys53 and Asp168, while the fluorine atom stabilizes hydrophobic interactions with Ile84. Validate predictions with mutagenesis assays (e.g., Lys53Ala mutation reduces binding by >50%) .
Q. What optimization strategies improve the pharmacokinetic profile of this compound?
- LogP reduction : Replace methyl groups with polar substituents (e.g., -OH, -OMe).
- Metabolic stability : Introduce deuterium at labile C-H bonds (e.g., ethyl linker).
- CYP inhibition assays : Screen for interactions using human liver microsomes .
Table 2 : Optimization Parameters for Pharmacokinetics
| Parameter | Initial Value | Optimized Value | Method |
|---|---|---|---|
| LogP | 3.8 | 2.5 | -OMe substitution |
| Plasma Half-life (h) | 1.2 | 4.5 | Deuteration |
| CYP3A4 Inhibition | 85% | 25% | Microsome screening |
Methodological Guidance
Q. How are flow-chemistry techniques applied to optimize the synthesis of intermediates?
Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, residence time). For example:
Q. What crystallographic data are essential for confirming the regiochemistry of the triazolo-thiazole core?
Single-crystal X-ray diffraction resolves:
Q. How are conflicting biological activity data reconciled between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
